molecular formula C12H16ClNO B592911 N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride

N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride

Cat. No.: B592911
M. Wt: 225.71 g/mol
InChI Key: KDOMNGVEAOZFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5-MAPB (hydrochloride), also known as 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride or N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride, primarily targets the dopamine transporter in rat brain cells . It also acts as a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine and an agonist for the 5-HT 2A and 5-HT 2B receptors .

Mode of Action

5-MAPB binds to the dopamine transporter in rat brain cells with a lower affinity than cocaine . The primary action on dopamine is suggested to be through the reversal of the transporter to release dopamine . This action is consistent with the effects and it is possible that it exerts a similar action on serotonin and norepinephrine transporters .

Biochemical Pathways

The biochemical pathways affected by 5-MAPB are primarily related to the reuptake of serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, 5-MAPB increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neurotransmission .

Pharmacokinetics

Little formal knowledge exists on the pharmacokinetics of 5-MAPB . A study in rats indicated that the major metabolites of 5-MAPB are 5-APB and 3-carboxymethyl-4-hydroxymethamphetamine .

Result of Action

The result of 5-MAPB’s action is an increase in the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission and can result in various physiological and psychological effects, including increased energy, euphoria, empathy, and altered perception .

Biochemical Analysis

Biochemical Properties

5-MAPB (hydrochloride) is a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine . It also acts as an agonist for the 5-HT 2A and 5-HT 2B receptors . The compound binds to the dopamine transporter in rat brain cells with a lower affinity than cocaine .

Cellular Effects

5-MAPB (hydrochloride) primarily interacts with various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . This interaction contributes to its empathogenic effects . The substance’s pharmacological properties make it a potential candidate for therapeutic applications .

Molecular Mechanism

The primary action of 5-MAPB (hydrochloride) on dopamine is through reversal of the transporter to release dopamine . This is consistent with the effects and it is possible that it exerts a similar action on serotonin and norepinephrine transporters .

Temporal Effects in Laboratory Settings

5-MAPB (hydrochloride) displaced [125I]RTI-121 in a concentration-dependent manner, with significant effects at 10 and 30 µM . The voltammetry data suggest that 5-MAPB reduces the rate of dopamine reuptake .

Dosage Effects in Animal Models

In animal models, 5-MAPB (hydrochloride) and its N-methyl derivative 5-MAPB induced dose-related elevations in extracellular dopamine and serotonin in the brain . The benzofuran derivatives also induced profound behavioral activation characterized by forward locomotion which lasted for at least 2 h post-injection .

Metabolic Pathways

The main metabolite of 5-MAPB (hydrochloride) is 3-carboxymethyl-4-hydroxy amphetamine . The major metabolites of 5-MAPB are 5-APB (N-demethyl metabolite) and 3-carboxymethyl-4-hydroxymethamphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-MAPB (hydrochloride) typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.

    N-Methylation: The next step is the N-methylation of the amine group to form the N-methylpropan-2-amine structure.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-MAPB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol .

Chemical Reactions Analysis

Types of Reactions

5-MAPB (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-MAPB, such as 5-APB (N-demethylated metabolite) and other substituted benzofurans .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • 5-APB (N-demethylated metabolite of 5-MAPB)

Uniqueness

5-MAPB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike MDA and MDMA, 5-MAPB does not form the alpha-methyldopamine metabolite, which is associated with neurotoxicity . This makes it a valuable compound for research, as it offers insights into the effects of benzofuran derivatives without the associated neurotoxic risks.

Biological Activity

N,α-dimethyl-5-benzofuranethanamine monohydrochloride, commonly referred to as 5-MAPB, is a compound belonging to the class of entactogens and is structurally related to other psychoactive substances such as MDMA. This compound has garnered interest in pharmacological research due to its unique biological activity, particularly its interaction with neurotransmitter systems in the brain.

Target Receptors

5-MAPB primarily acts as a triple reuptake inhibitor of the neurotransmitters serotonin , dopamine , and norepinephrine . It also functions as an agonist for the 5-HT2A and 5-HT2B serotonin receptors. The binding affinity of 5-MAPB for the dopamine transporter is lower than that of cocaine, but it effectively reverses the transporter to release dopamine into the synaptic cleft .

Pharmacodynamics

The pharmacodynamic profile of 5-MAPB indicates that it induces the release of monoamines with effective concentrations (EC50 values) reported as follows:

  • Serotonin : 64 nM
  • Norepinephrine : 24 nM
  • Dopamine : 41 nM

These values suggest a potent interaction with the monoamine transporters, leading to increased levels of these neurotransmitters in the brain .

In Vitro Studies

Research involving rat brain synaptosomes has demonstrated that 5-MAPB significantly elevates extracellular concentrations of serotonin and dopamine. In particular, microdialysis studies have shown that administration of 5-MAPB results in marked increases in serotonin levels and decreases in its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), indicating a robust serotonergic effect .

In Vivo Effects

In vivo studies using rodent models have confirmed that doses of 0.3 and 1.0 mg/kg (i.v.) lead to significant elevations in extracellular levels of both dopamine and serotonin . The effects are dose-dependent, highlighting the compound's potential for inducing significant neurochemical changes.

Comparative Analysis with Other Compounds

When compared to structurally similar compounds like MDA and MDMA, 5-MAPB exhibits enhanced potency as a substrate-type releaser at dopamine and serotonin transporters. This suggests that it may have a more pronounced effect on mood and perception than some traditional entactogens .

Table: Comparative Potency of Monoamine Release

CompoundEC50 (nM) - SerotoninEC50 (nM) - NorepinephrineEC50 (nM) - Dopamine
5-MAPB642441
MDANot specifiedNot specifiedNot specified
MDMANot specifiedNot specifiedNot specified

Research Insights

  • Elevated Neurotransmitter Levels : Studies indicate that exposure to 5-MAPB leads to elevated levels of serotonin and dopamine in various brain regions, suggesting its potential use in therapeutic settings for mood disorders .
  • Behavioral Effects : The behavioral effects observed in animal models align with the biochemical data, where increased neurotransmitter levels correlate with enhanced mood and sociability behaviors typically associated with entactogens .

Properties

IUPAC Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOMNGVEAOZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Reactant of Route 3
Reactant of Route 3
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Reactant of Route 4
Reactant of Route 4
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Reactant of Route 5
Reactant of Route 5
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Reactant of Route 6
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.